molecular formula C20H27NO4 B2557335 2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287265-79-4

2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2557335
CAS RN: 2287265-79-4
M. Wt: 345.439
InChI Key: QBUVKEKDCISCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid, also known as PACMA 31, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 works by targeting the proteasome, a complex of enzymes responsible for protein degradation in cells. Specifically, this compound 31 binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of misfolded proteins within the cell. This accumulation ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound 31 can induce apoptosis in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. Additionally, this compound 31 has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as a cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of this compound 31.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation in cells. Additionally, this compound 31 has been shown to be effective in inducing apoptosis in a variety of cancer cell lines. However, limitations of using this compound 31 in lab experiments include its synthetic nature and the need for further research to fully understand its potential applications in cancer therapy.

Future Directions

For research on 2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 include investigating its potential as a cancer therapy in animal models and clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 31 and to identify any potential limitations or side effects associated with its use. Finally, studies could explore the potential for this compound 31 to be used in combination with other cancer therapies to enhance its effectiveness.

Synthesis Methods

2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 can be synthesized through a multi-step process involving the reaction of bicyclo[1.1.1]pentane with 3-pentyl-1-bromo-1-ene, followed by the reaction with phenylmethoxycarbonyl chloride and N-hydroxysuccinimide. This process results in the formation of this compound 31, which can be purified through column chromatography.

Scientific Research Applications

2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 has been shown to have potential applications in cancer treatment. Studies have demonstrated that this compound 31 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 31 has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-2-3-7-10-19-12-20(13-19,14-19)16(17(22)23)21-18(24)25-11-15-8-5-4-6-9-15/h4-6,8-9,16H,2-3,7,10-14H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUVKEKDCISCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.